6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione
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Overview
Description
6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazole ring with a benzo[de]isochromene-1,3-dione core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6,7-Dinitro-benzo[de]isochromene-1,3-dione: Similar in structure but with different substituents.
Indole derivatives: Share some structural similarities and biological activities.
Uniqueness
What sets 6-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]-1H,3H-benzo[de]isochromene-1,3-dione apart is its unique combination of an imidazole ring with a benzo[de]isochromene-1,3-dione core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C27H15N3O5 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
8-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C27H15N3O5/c31-26-20-11-5-10-18-19(12-13-21(22(18)20)27(32)35-26)24-23(15-6-2-1-3-7-15)28-25(29-24)16-8-4-9-17(14-16)30(33)34/h1-14H,(H,28,29) |
InChI Key |
ALGMWPAMJQQBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C5C=CC=C6C5=C(C=C4)C(=O)OC6=O |
Origin of Product |
United States |
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